Enhanced Lipophilicity (XLogP3 1.6) Relative to Non-Methylated Analog
2-Cyano-4-fluoro-3-methylbenzoic acid exhibits an XLogP3 value of 1.6, representing a +0.56 log unit increase in lipophilicity compared to the non-methylated analog 2-cyano-4-fluorobenzoic acid (XLogP3 1.04) [1]. This quantitative difference, derived from ACD/Labs Percepta predicted values, indicates that the 3-methyl group contributes to a 3.6-fold increase in octanol-water partition coefficient. The enhanced lipophilicity can improve membrane permeability and alter pharmacokinetic profiles when incorporated into drug-like scaffolds, providing medicinal chemists with a tunable parameter for lead optimization campaigns where logD adjustments are required without sacrificing the electron-withdrawing benefits of the cyano and fluoro groups [2].
| Evidence Dimension | Lipophilicity (XLogP3, octanol-water partition coefficient predictor) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 2-Cyano-4-fluorobenzoic acid: XLogP3 = 1.04 |
| Quantified Difference | +0.56 log units (3.6-fold increase in partition coefficient) |
| Conditions | ACD/Labs Percepta Platform PhysChem Module predicted values for neutral species |
Why This Matters
A 0.56 log unit increase in XLogP3 corresponds to a 3.6-fold higher octanol-water partition, which can significantly impact passive membrane diffusion and metabolic stability in drug development programs.
- [1] Kuujia. 2-Cyano-4-fluoro-3-methylbenzoic acid: Computed Properties (XLogP3 1.6). View Source
- [2] ChemSpider (ACD/Labs). 2-Cyano-4-fluorobenzoic acid: Predicted Properties (XLogP3 1.04). View Source
